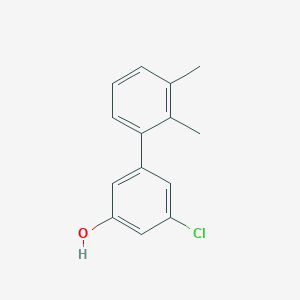

3-Chloro-5-(2,3-dimethylphenyl)phenol

Description

Properties

IUPAC Name |

3-chloro-5-(2,3-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTVIZSLDFBQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685861 | |

| Record name | 5-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-41-9 | |

| Record name | 5-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically utilizes 3-bromophenol as the starting material and (2,3-dimethylphenyl)boronic acid as the coupling partner. A palladium catalyst—such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]—is employed in a mixture of toluene and ethanol (3:1 v/v) under inert nitrogen atmosphere. Potassium carbonate (K₂CO₃) serves as the base, facilitating transmetalation and reductive elimination steps. The reaction proceeds at 80–120°C for 12–24 hours, achieving moderate to high yields (65–83%).

Key Optimization Parameters:

-

Catalyst Loading: 2–5 mol% Pd(PPh₃)₄ ensures efficient coupling without side reactions.

-

Solvent System: Polar aprotic solvents enhance boronic acid solubility and reaction rate.

-

Temperature Control: Elevated temperatures (>100°C) improve conversion but risk decomposition of sensitive intermediates.

Workup and Purification

Post-reaction, the mixture is filtered to remove palladium residues, and the solvent is evaporated under reduced pressure. The crude product is purified via flash column chromatography using a gradient of petroleum ether and ethyl acetate (95:5 to 80:20). The final compound is isolated as a white crystalline solid.

Nucleophilic Aromatic Substitution

Nucleophilic substitution offers an alternative route, particularly for introducing the chloro group at the meta position relative to the hydroxyl group. This method leverages the activation of the aromatic ring through electron-withdrawing substituents.

Synthesis of the Dimethylphenyl Intermediate

The 2,3-dimethylphenyl moiety is introduced via alkylation of a pre-functionalized phenol derivative. For example, 5-bromomethyl-2,4-dimethylbenzaldehyde is reacted with 4-chloro-2-methylphenol in acetonitrile at 50°C for 3 hours, using K₂CO₃ as the base. The aldehyde group is subsequently reduced to a hydroxyl group via catalytic hydrogenation.

Reaction Scheme:

-

Alkylation:

-

Reduction:

Challenges and Solutions

-

Regioselectivity: Competing ortho/para substitution is mitigated by steric hindrance from the methyl groups.

-

Byproduct Formation: Excess K₂CO₃ may lead to hydrolysis of the bromomethyl group; stoichiometric control is critical.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,3-dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Hydroxy derivatives.

Substitution: Substituted phenols with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-5-(2,3-dimethylphenyl)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,3-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine atom and the 2,3-dimethylphenyl group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Differences

- Substituent Bulk and Lipophilicity: The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance and lipophilicity compared to the smaller methyl (3-Chloro-5-methylphenol) or polar methylsulfanyl (3-Chloro-5-(methylsulfanyl)phenol) groups. This bulk may reduce solubility in polar solvents but enhance compatibility with hydrophobic environments, such as lipid membranes or polymer matrices .

- Electronic Effects: The chloro group at the 3-position is electron-withdrawing, activating the phenol ring for electrophilic substitution. However, the dimethylphenyl group (electron-donating via alkyl groups) may counterbalance this effect, creating a unique electronic profile distinct from analogs with simpler substituents .

Functional Implications

- Antimicrobial Activity: 3-Chloro-5-methylphenol is documented as a disinfectant, leveraging the chloro-phenol motif’s antimicrobial properties.

- Synthetic Versatility: 3-Chloro-5-(methylsulfanyl)phenol’s SCH₃ group offers reactivity in thiol- or sulfide-based coupling reactions. In contrast, the dimethylphenyl group in the target compound may favor Suzuki-Miyaura or Ullmann-type cross-coupling reactions for constructing complex aromatic systems .

Pharmaceutical Intermediates

The 2,3-dimethylphenyl moiety is structurally similar to substituents in bioactive molecules, such as the cardiovascular agent COR 2861 (), where bulky aromatic groups enhance receptor binding. This suggests that this compound could serve as a precursor for pharmacophores requiring hydrophobic interactions .

Material Science

The compound’s high lipophilicity and thermal stability (inferred from analogs) make it a candidate for UV stabilizers or antioxidants in polymers, akin to butylated hydroxytoluene (BHT) derivatives (). However, its larger size may limit compatibility with certain matrices compared to smaller phenols .

Environmental Considerations

Non-target screening studies () highlight the persistence of halogenated phenols in ecosystems. The dimethylphenyl group in the target compound may increase environmental persistence compared to 3-Chloro-5-methylphenol, necessitating further ecotoxicological evaluation .

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-5-(2,3-dimethylphenyl)phenol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed .

- Spill Management: Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste. Avoid release into waterways .

- Exposure Response: For skin contact, wash with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. How can researchers determine the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from a solvent mixture) .

- Structure Solution: Employ direct methods in SHELXS or SHELXD for phase determination. Refine using SHELXL, adjusting parameters like thermal displacement and occupancy .

- Visualization: Generate ORTEP diagrams (via ORTEP-3) to represent anisotropic displacement ellipsoids and validate molecular geometry .

- Validation: Check for crystallographic consistency using tools in the WinGX suite, including R-factor analysis and residual electron density maps .

Q. What synthetic routes are commonly used to prepare halogenated phenolic compounds like this compound?

Methodological Answer:

- Electrophilic Substitution: Introduce chlorine via Friedel-Crafts alkylation using AlCl₃ as a catalyst. Optimize reaction temperature (e.g., 0–5°C) to minimize side products .

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling to attach the 2,3-dimethylphenyl group to a chlorophenol precursor. Use Pd(PPh₃)₄ as a catalyst in a THF/water mixture .

- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for chlorophenol derivatives?

Methodological Answer:

- Literature Screening: Adopt a two-step strategy (title/abstract screening followed by full-text review) to filter studies based on relevance and robustness, as outlined in ATSDR guidelines .

- Data Harmonization: Normalize dose metrics (e.g., mg/kg/day) across studies and account for metabolic differences using in vitro assays (e.g., liver microsomal studies) .

- Mechanistic Studies: Use molecular docking or QSAR models to correlate structural features (e.g., chloro-substitution patterns) with toxicity endpoints (e.g., oxidative stress biomarkers) .

Q. What strategies optimize crystallization of this compound for high-resolution diffraction studies?

Methodological Answer:

- Solvent Selection: Screen solvents with varying polarity (e.g., ethanol, acetonitrile, DCM) using microbatch or vapor diffusion methods to identify optimal crystal growth conditions .

- Temperature Gradients: Perform slow cooling (0.1°C/min) from saturation temperature to promote lattice ordering .

- Additive Screening: Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen-bonding networks involving the phenolic -OH group .

- Twinned Data Refinement: For challenging datasets, apply twin-law corrections in SHELXL and validate using the R₁ₐₜᵢₙ and BASF parameters .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate poses with molecular dynamics (MD) simulations in GROMACS .

- Pharmacophore Modeling: Identify critical features (e.g., chloro-substituent position, hydrophobic groups) using Schrödinger’s Phase. Compare against known bioactive chlorophenols .

- ADMET Profiling: Predict absorption and toxicity via SwissADME and ProTox-II, focusing on logP, bioavailability, and hepatotoxicity scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.